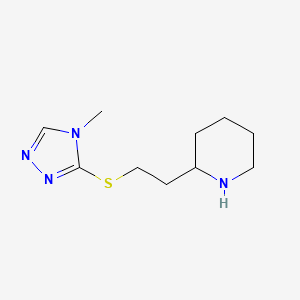

2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine

Description

2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine is a heterocyclic compound featuring a piperidine ring connected via a thioethyl (-CH2-CH2-S-) linker to a 4-methyl-1,2,4-triazole moiety.

Properties

Molecular Formula |

C10H18N4S |

|---|---|

Molecular Weight |

226.34 g/mol |

IUPAC Name |

2-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]piperidine |

InChI |

InChI=1S/C10H18N4S/c1-14-8-12-13-10(14)15-7-5-9-4-2-3-6-11-9/h8-9,11H,2-7H2,1H3 |

InChI Key |

VFFNYBDIHGROKV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1SCCC2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Formation of 4-Methyl-4H-1,2,4-Triazole-3-Thiol

The core heterocyclic structure, 4-methyl-4H-1,2,4-triazol-3-thiol, can be synthesized via cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds. A typical route involves:

- Starting Material: Hydrazine hydrate reacts with methyl isothiocyanate under reflux conditions.

- Reaction Conditions: Reflux in ethanol or methanol at 70-80°C for 4-6 hours.

- Outcome: Formation of 4-methyl-4H-1,2,4-triazol-3-thiol through cyclization and substitution at the nitrogen atoms.

This step is crucial as it provides the thiol-functionalized heterocycle, which is key for subsequent coupling.

Functionalization of the Triazole Ring

N-Arylation or Alkylation at the 5-Position

The thiol group at the 3-position can be further functionalized via nucleophilic substitution or coupling reactions to introduce the thioethyl side chain:

- Method: Alkylation using ethylene halides (e.g., ethylene bromide) in the presence of a base such as potassium carbonate.

- Reaction Conditions: Reflux in acetonitrile or DMF at 80°C for 12-24 hours.

- Result: Formation of 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl) derivatives.

Alternatively, direct coupling with electrophiles such as 2-bromoethyl derivatives can be employed.

Coupling with Piperidine

Preparation of 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine

The key step involves attaching the heterocyclic moiety to the piperidine ring:

- Starting Material: 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl) halides (e.g., 2-bromoethyl derivatives).

- Reaction: Nucleophilic substitution of the halide with piperidine under basic conditions.

- Reaction Conditions: Heating at 80-100°C in a polar aprotic solvent like DMF or acetonitrile, with potassium carbonate or sodium hydride as base.

- Outcome: Formation of the target compound via SN2 mechanism.

Alternative Route: Reductive Amination

In some cases, reductive amination of the aldehyde or ketone intermediates derived from the heterocycle can be used to attach the piperidine ring selectively.

Summary of Synthetic Route

| Step | Reaction | Reagents | Conditions | Product |

|---|---|---|---|---|

| 1 | Cyclization of hydrazine with methyl isothiocyanate | Hydrazine hydrate, methyl isothiocyanate | Reflux, 70-80°C, 4-6 h | 4-Methyl-4H-1,2,4-triazol-3-thiol |

| 2 | Alkylation of thiol group | Ethylene bromide, K₂CO₃ | Reflux, 80°C, 12-24 h | 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl) derivatives |

| 3 | Nucleophilic substitution with piperidine | 2-Bromoethyl derivatives, Piperidine | Reflux, 80-100°C, in DMF | 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine |

Additional Considerations and Variations

- Microwave-Assisted Synthesis: Recent studies suggest microwave irradiation can significantly reduce reaction times and improve yields during heterocycle formation and coupling steps.

- Catalysis: Use of copper catalysts in Ullmann-type couplings can facilitate arylation of heterocycles.

- Purification: Crude products are typically purified via recrystallization or chromatography, with characterization confirmed by IR, NMR, and mass spectrometry.

Chemical Reactions Analysis

2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Scientific Research Applications

2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. The piperidine ring can interact with receptors in the body, modulating their activity and leading to therapeutic effects . The sulfur atom in the compound can form disulfide bonds, contributing to its biological activity .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical differences between the target compound and its analogs:

*Estimated based on structural analysis (see Section 2.2).

Impact of Substituents on Properties

- Triazole Substitution: The 4-methyl group on the triazole (target compound) enhances steric stability compared to 4,5-dimethyl analogs (e.g., C11H20N4 in ). Bulkier substituents (e.g., phenyl in Tryfuzol® or decylthio in ) increase molecular weight and lipophilicity, correlating with enhanced bioactivity in antifungal/antioxidant contexts .

- Linker Modifications: Thioethyl vs. Thiomethyl: The target’s thioethyl linker (-CH2-CH2-S-) provides greater conformational flexibility than the thiomethyl (-CH2-S-) in C9H16N4S , which may influence receptor-binding kinetics.

Biological Activity

The compound 2-(2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)piperidine , identified by its CAS number 923230-55-1, is a derivative of piperidine featuring a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacological applications.

The molecular formula of the compound is with a molecular weight of approximately 206.27 g/mol. Key physical properties include:

- Density : 1.4 ± 0.1 g/cm³

- Boiling Point : 417.2 ± 47.0 °C at 760 mmHg

- LogP : 0.67, indicating moderate lipophilicity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, anticancer, and anticonvulsant agent.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains. A study demonstrated that triazole-based compounds could outperform standard antibiotics like norfloxacin against certain pathogens, suggesting the potential for broad-spectrum antimicrobial activity .

Anticancer Activity

Triazole derivatives have been implicated in anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have shown that certain triazole-containing compounds exhibit cytotoxic effects on cancer cell lines such as HT29 and Jurkat cells. The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly enhances antiproliferative activity .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT29 | <10 | Apoptosis induction |

| Compound B | Jurkat | <5 | Cell cycle arrest |

Anticonvulsant Activity

In addition to its antimicrobial and anticancer properties, there is emerging evidence supporting the anticonvulsant potential of triazole derivatives. A study highlighted that specific analogs demonstrated significant protection against seizures in animal models, suggesting that modifications in the triazole structure could enhance anticonvulsant efficacy .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated several triazole derivatives against Staphylococcus epidermidis and Escherichia coli. The results indicated that compounds with a similar thioether linkage exhibited superior antibacterial activity compared to traditional antibiotics .

- Cytotoxicity Assays : In a series of experiments assessing the cytotoxic effects of various triazole derivatives on cancer cell lines, one compound displayed an IC50 value lower than that of doxorubicin, indicating potent anticancer properties .

Q & A

Q. Basic

- HPLC-UV : Reverse-phase C18 columns with mobile phases (e.g., methanol:water 70:30) and detection at 254 nm, validated for linearity (R² > 0.99) and LOD < 0.1 µg/mL .

- LC-MS/MS : Electrospray ionization in positive mode for high sensitivity in biological samples (e.g., plasma), with deuterated internal standards to correct matrix effects .

- NMR : ¹H/¹³C NMR to confirm structural integrity, particularly for distinguishing thioether vs. ether analogs .

How can structure-activity relationship (SAR) studies be systematically designed to optimize the bioactivity of derivatives?

Q. Advanced

- Substituent variation : Synthesize analogs with modifications to the triazole (e.g., 4,5-dimethyl vs. 4-ethyl) and piperidine (e.g., N-methylation) moieties. Assess changes in antimicrobial potency via MIC assays .

- Bioisosteric replacement : Replace the thioether bridge with sulfone or amine groups to evaluate metabolic stability and target engagement .

- Data-driven analysis : Use clustering algorithms to correlate structural features (e.g., logP, polar surface area) with activity trends from published analogs (see Table 1, ).

What strategies resolve contradictions in reported biological efficacy data across studies involving triazole-piperidine hybrids?

Q. Advanced

- Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalized to assay type) and control for variables like cell line heterogeneity (e.g., HeLa vs. MCF-7) .

- Structural benchmarking : Cross-reference bioactivity data with crystallographic binding modes (e.g., triazole interactions with cytochrome P450 isoforms) to identify assay-specific artifacts .

- Replicate key experiments : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to validate conflicting results, adjusting solvent/DMSO concentrations to rule out cytotoxicity .

How do advanced computational tools enhance retrosynthetic planning for novel derivatives?

Q. Advanced

- AI-driven platforms : Tools like ICReDD integrate quantum chemical calculations (e.g., DFT for transition state modeling) and reaction databases (Reaxys, Pistachio) to predict feasible routes for introducing substituents (e.g., ethoxy groups at the triazole C5 position) .

- One-step optimization : Machine learning models prioritize routes with minimal steps (e.g., direct alkylation vs. multi-step protection/deprotection), reducing synthetic complexity .

- Solvent/catalyst prediction : Algorithms recommend green solvents (e.g., cyclopentyl methyl ether) and catalysts (e.g., Pd/C for hydrogenation) to improve atom economy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.